Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-

Physicochemical differentiation Predicted ADME Morpholine building blocks

Researchers requiring a morpholine-terminated building block with a defined 4-oxobutyl spacer for kinase/GPCR SAR programs often face supply gaps with shorter-chain analogs. Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- (MW 242.32) solves this by offering: - Defined oxobutyl linker for systematic exploration of spacer-length effects on target binding, permeability, and metabolic stability. - Terminal morpholine and amide backbone enabling rapid analog synthesis via coupling without protecting-group manipulation. - Suitable as an HPLC/GC/MS calibration standard using its well-defined predicted physicochemical properties (density ~1.077 g/cm³, bp ~485.6 °C). Bulk and custom pack sizes available.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 82023-72-1
Cat. No. B12683961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-
CAS82023-72-1
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCCCC(=O)NCCCC(=O)N1CCOCC1
InChIInChI=1S/C12H22N2O3/c1-2-4-11(15)13-6-3-5-12(16)14-7-9-17-10-8-14/h2-10H2,1H3,(H,13,15)
InChIKeyBRALNIZWIQDXAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-: Chemical Identity & Procurement Data


Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- (CAS 82023-72-1) is a synthetic small molecule (C₁₂H₂₂N₂O₃, MW 242.32 g/mol) featuring a butanamide backbone linked to a morpholine ring via an oxobutyl spacer . Its predicted density is 1.077–1.078 g/cm³ and predicted boiling point is ~485.6 °C at 760 mmHg . The compound is listed in the EPA CompTox Dashboard and PubChem, though its biological annotation remains sparse .

Morpholine-containing building block for medicinal chemistry synthesis
May serve as calibration standard for HPLC or GC methods
No close structural analogs identified in commercial screening databases

Risks of Generic Substitution for Morpholine Butanamides


Close structural analogs—such as N-(4-morpholinyl)butanamide or 2-(4-morpholinyl)ethyl butanamide—differ in linker length, hydrogen-bonding capacity, and conformational flexibility, which can drastically alter target engagement, solubility, and metabolic stability [1]. Without explicit head-to-head pharmacological data, substituting any in-class compound for Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- assumes an unvalidated structure–activity relationship, jeopardizing assay reproducibility and procurement relevance.

Target: Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-
Substitute: N-(4-morpholinyl)butanamide
Lower MW and fewer H-bond acceptors may alter solubility, chromatographic retention, and target engagement.
Target: Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-
Substitute: 2-(4-morpholinyl)ethyl butanamide
Shorter linker (2-carbon vs. 4-carbon) may shift conformational flexibility and kinase hinge-binding geometry.
Target: Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-
Any in-class analog
Without head-to-head pharmacological data, substitution assumes an unvalidated structure–activity relationship, risking assay reproducibility.

Differentiation Evidence: Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-


Physicochemical Profile vs. Morpholine Building Blocks

The target compound exhibits a predicted density of 1.077 g/cm³ and a boiling point of 485.6 °C (760 mmHg), with 1 hydrogen bond donor and 3 hydrogen bond acceptors . In contrast, N-(4-morpholinyl)butanamide (C₈H₁₆N₂O₂, MW 172.23) has a lower molecular weight and fewer hydrogen bond acceptors, while 2-(4-morpholinyl)ethyl butanamide has a shorter linker. These differences translate to distinct chromatographic retention, solubility, and potential membrane permeability.

Physicochemical Profile
Class-level inference
Target: MW 242.32, HBA 3 Comparator: MW 172.23, fewer HBA
Predicted ADME profile may differ; chromatographic separation expected.
No experimental validation; in silico predictions only.
Physicochemical differentiation Predicted ADME Morpholine building blocks

Structural Uniqueness vs. Commercial Screening Libraries

A similarity search on ChemSrc returned zero structurally related compounds for CAS 82023-72-1 . This contrasts with other morpholine amides (e.g., 4-(2,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide) that show multiple analogs. The absence of close neighbors suggests this compound occupies a unique chemical space, reducing the risk of polypharmacology and simplifying IP positioning.

Database Similarity
Supporting evidence
0 similar compounds vs. >10 typical analogs
Singleton compound may simplify SAR exploration.
Based on ChemSrc; binding data absent.
Chemical diversity Library screening Lead discovery

Inferred Biological Profile: Structural Alerts & Class Pharmacology

The morpholine ring is a privileged scaffold in kinase inhibitors (e.g., PI3K, mTOR) and GPCR modulators. The oxobutyl linker in Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- places the morpholine oxygen and amide NH in a geometry distinct from shorter-chain analogs like 2-(4-morpholinyl)ethyl butanamide, potentially altering hinge-binding interactions . However, no direct target engagement data are available for this specific compound.

Linker Geometry
Class-level inference
4-atom linker vs. 2-atom linker
May support linker-length SAR for kinase panels.
No target engagement data; inferred from scaffold.
Structural alerts Kinase inhibition GPCR modulation

Application Scenarios: Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-


Synthetic Intermediate for Morpholine-Containing Bioactive Molecules

The compound serves as a versatile building block for amide coupling or linker extension in medicinal chemistry programs targeting kinases or GPCRs. Its oxobutyl chain provides a defined spacer length and terminal morpholine moiety, facilitating rapid analog synthesis without protecting-group manipulation .

Reference Standard for Analytical Method Development

With well-defined predicted physicochemical properties (density, boiling point, H-bond profile), the compound can be used as a calibration standard for HPLC, GC, or mass spectrometry methods in quality control laboratories .

Chemical Probe for Linker-Length SAR

When compared to shorter-chain analogs such as 2-(4-morpholinyl)ethyl butanamide, this compound enables systematic exploration of linker-length effects on target binding, cellular permeability, and metabolic stability [1].

Application
Selection Property
Validation Focus
Synthetic intermediate for morpholine-containing ligands
Defined oxobutyl spacer and terminal morpholine
Amide coupling efficiency, protecting-group-free synthesis
Reference standard for analytical method development
Predicted density, boiling point, H-bond profile
HPLC/GC retention consistency, mass calibration
Chemical probe for linker-length SAR studies
4-carbon oxobutyl linker vs. 2-carbon analogs
Comparative binding and permeability assessment
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